molecular formula C13H8F3NO2 B1398482 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1299607-69-4

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No. B1398482
M. Wt: 267.2 g/mol
InChI Key: PUSAGVRXITXVNT-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridines starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .


Molecular Structure Analysis

The molecular formula of a related compound, (4-(Trifluoromethyl)pyridin-2-yl)boronic acid, is C6H5BF3NO2 .


Chemical Reactions Analysis

For lutidines, the reaction proceeds under similar conditions, but the reaction temperature needs to be higher than that for picolines .


Physical And Chemical Properties Analysis

The molecular weight of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid is 190.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Luminescence and Magnetism Studies

  • 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid derivatives have been used in the synthesis of coordination polymers with lanthanide ions, which exhibit significant luminescence and magnetic properties. These complexes demonstrate potential in materials science for developing new luminescent materials and magnetic devices (Hou et al., 2013).

Structural Studies in Coordination Chemistry

  • The compound plays a crucial role in the formation of various metal-organic frameworks (MOFs) and coordination polymers. These frameworks have distinct architectures and properties, influenced by their metal centers and the ligands’ coordination abilities, which are critical in the field of crystal engineering and design of functional materials (Du et al., 2016).

Photophysical and Electrochemical Applications

  • Derivatives of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid are employed in the development of metal-organic frameworks with properties like solvatochromism and thermo-chromism. These properties are significant for applications in sensors, display technologies, and smart materials (Mehlana et al., 2012).

Catalysis and Gas Adsorption

  • The acid and its derivatives are instrumental in constructing metal-organic frameworks that exhibit properties like selective gas adsorption and catalysis. Such materials are crucial in environmental remediation, gas storage, and catalytic applications (Liu et al., 2018).

Biophysical and Pharmacological Research

  • The compound has been used in biophysical studies, particularly in understanding ligand binding modes in enzymes like cytochrome P450 monooxygenases. This research contributes significantly to pharmacology and the development of new drugs (Podgorski et al., 2020).

Safety And Hazards

The safety information for (4-(Trifluoromethyl)pyridin-2-yl)boronic acid includes hazard statements H302-H315-H319-H335 .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-17-11(7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSAGVRXITXVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid

CAS RN

1299607-69-4
Record name 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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